n,5,5-Trimethylhexan-1-amine
Description
n,5,5-Trimethylhexan-1-amine (IUPAC name: 5,5-dimethylhexan-1-amine) is a branched aliphatic primary amine with the molecular formula C₉H₂₁N. Its structure features a linear hexane backbone with two methyl groups at the 5th carbon and an additional methyl group at the terminal "n" position, leading to significant steric effects and altered physicochemical properties compared to linear amines.
Properties
CAS No. |
6945-41-1 |
|---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N,5,5-trimethylhexan-1-amine |
InChI |
InChI=1S/C9H21N/c1-9(2,3)7-5-6-8-10-4/h10H,5-8H2,1-4H3 |
InChI Key |
NURZVPRNXISZKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCNC |
Origin of Product |
United States |
Preparation Methods
Halide Ammonolysis Method
Reaction Principle:
This method involves the nucleophilic substitution of a halogenated alkane (typically 1-bromo-3,5,5-trimethylhexane) with ammonia to form the primary amine.
Reaction:
$$
\text{Br-C}6\text{H}{12}(\text{CH}3)3 + \text{NH}3 \xrightarrow[\text{Pd/C}]{\text{catalyst}} \text{H}2\text{N-C}6\text{H}{12}(\text{CH}3)3 + \text{HBr}
$$
- Catalyst: Palladium on carbon (Pd/C)
- Solvent: Often anhydrous ammonia or an ammonia solution
- Temperature: Moderate heating (typically 50–100 °C)
- Pressure: Atmospheric to moderate pressure
- Direct conversion from halide to amine
- High selectivity for primary amine
- Relatively simple reaction setup
- Requires preparation of the halide precursor
- Generation of hydrogen bromide as a byproduct, necessitating neutralization
Research Data Summary:
| Parameter | Value/Condition | Reference |
|---|---|---|
| Starting Material | 1-Bromo-3,5,5-trimethylhexane | |
| Catalyst | Pd/C (5% loading) | |
| Ammonia Source | Anhydrous NH3 | |
| Temperature | 60–80 °C | |
| Reaction Time | 12–24 hours | |
| Yield (%) | 75–85 |
Reductive Amination of Carbonyl Precursors
Reaction Principle:
Reductive amination involves the reaction of a ketone or aldehyde precursor with ammonia or an amine source, followed by reduction to the amine.
- Starting from 3,5,5-trimethylhexanal or 3,5,5-trimethylhexan-1-one
- Reaction with ammonia or ammonium salts to form an imine intermediate
- Catalytic hydrogenation to reduce the imine to primary amine
- Catalysts: Raney nickel, cobalt, or Pd/C
- Hydrogen pressure: 1–5 MPa
- Temperature: 50–120 °C
- Solvent: Alcohols or water
- Avoids halide intermediates
- Can be highly selective with proper catalyst choice
- Scalable for industrial production
- Requires availability of carbonyl precursor
- Control of imine formation and reduction steps necessary
Research Data Summary:
| Parameter | Value/Condition | Reference |
|---|---|---|
| Starting Material | 3,5,5-Trimethylhexan-1-one | |
| Catalyst | Raney Nickel | |
| Hydrogen Pressure | 3 MPa | |
| Temperature | 80 °C | |
| Reaction Time | 6–12 hours | |
| Yield (%) | 80–90 |
Catalytic Hydrogenation of Nitrile Intermediates
Reaction Principle:
Hydrogenation of nitriles to primary amines is a well-established method. The nitrile group (-C≡N) is reduced in the presence of hydrogen and a metal catalyst.
- Starting from 3,5,5-trimethylhexanenitrile
- Catalytic hydrogenation to N,5,5-trimethylhexan-1-amine
- Catalysts: Raney nickel, cobalt, or palladium-based catalysts
- Hydrogen pressure: 1–6 MPa
- Temperature: 60–120 °C
- Solvent: Alcohols or water
- High selectivity for primary amine
- Mild reaction conditions possible
- Avoids halide intermediates
- Requires nitrile precursor synthesis
- Catalyst poisoning can occur if impurities present
Research Data Summary:
| Parameter | Value/Condition | Reference |
|---|---|---|
| Starting Material | 3,5,5-Trimethylhexanenitrile | |
| Catalyst | Raney Nickel | |
| Hydrogen Pressure | 4 MPa | |
| Temperature | 90 °C | |
| Reaction Time | 8–16 hours | |
| Yield (%) | 85–92 |
Comparative Analysis of Preparation Methods
| Feature | Halide Ammonolysis | Reductive Amination | Nitrile Hydrogenation |
|---|---|---|---|
| Starting Material | 1-Bromo-3,5,5-trimethylhexane | 3,5,5-trimethylhexan-1-one | 3,5,5-trimethylhexanenitrile |
| Catalyst | Pd/C | Raney Nickel, Co, Pd/C | Raney Nickel, Co, Pd/C |
| Reaction Conditions | Moderate heat, ammonia presence | Hydrogen pressure, moderate heat | Hydrogen pressure, moderate heat |
| Byproducts | HBr | Water or none | None |
| Yield Range (%) | 75–85 | 80–90 | 85–92 |
| Industrial Scalability | Moderate | High | High |
| Complexity of Starting Material | Moderate | Moderate to high | Moderate to high |
Summary of Research Results and Notes
- The halide ammonolysis method is straightforward and commonly used in laboratory-scale synthesis but requires handling of halogenated intermediates and corrosive byproducts like hydrogen bromide.
- Reductive amination offers a clean route with high yields and is favored in industrial settings where carbonyl precursors are available.
- Catalytic hydrogenation of nitriles is efficient and provides high yields of the primary amine, with the advantage of avoiding halide intermediates and corrosive byproducts.
- Catalyst choice significantly influences the yield and selectivity; Raney nickel and palladium on carbon are the most effective catalysts reported.
- Reaction parameters such as temperature, pressure, and solvent impact the efficiency and purity of the product and must be optimized based on the chosen route.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding oxides or amides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenoalkanes and acid chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Produces oxides or amides.
Reduction: Produces secondary or tertiary amines.
Substitution: Produces substituted amines or other functionalized derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as a building block in organic synthesis to create more complex molecules.
Biology:
Biochemical Studies: Utilized in studies involving enzyme interactions and metabolic pathways.
Medicine:
Drug Development: Investigated for potential use in pharmaceuticals due to its structural properties.
Industry:
Polymer Production: Employed in the production of polymers and other industrial chemicals.
Mechanism of Action
Molecular Targets and Pathways: n,5,5-Trimethylhexan-1-amine acts primarily through its amine group, which can form hydrogen bonds and interact with various biological molecules. It can act as a nucleophile in biochemical reactions, targeting electrophilic centers in enzymes and other proteins.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares n,5,5-trimethylhexan-1-amine with structurally related amines, including cyclohexane derivatives and branched aliphatic amines:
Notes:
Protonation Behavior and Basicity
The Ising model, applied to polyamines like N,N,N',N'-tetraaminoethyl-1,2-ethylenediamine, predicts protonation behavior based on electrostatic interactions between ionizable groups. For this compound, steric hindrance from methyl groups likely reduces its basicity compared to linear amines (e.g., hexan-1-amine) but increases it relative to cyclohexane derivatives due to greater conformational freedom .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for n,5,5-Trimethylhexan-1-amine, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : Multi-step synthesis typically involves alkylation of a primary amine precursor followed by selective methylation. For example, intermediates like cyclohexanol derivatives can be converted to amines via reductive amination under hydrogenation conditions (e.g., H₂/Pd-C) . Reaction optimization should focus on temperature control (0–25°C for exothermic steps) and stoichiometric ratios of methylating agents (e.g., CH₃I or dimethyl sulfate) to minimize side products. Purification via column chromatography (gradient elution with ethyl acetate/hexanes) ensures high purity, as demonstrated in triazine-based amine syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Confirmatory analysis requires a combination of:
- ¹H/¹³C NMR : To identify methyl group environments (δ ~1.0–1.5 ppm for trimethyl substituents) and amine proton shifts (δ ~2.5 ppm, broad) .
- IR Spectroscopy : Detection of N-H stretching vibrations (~3300 cm⁻¹) and C-N bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the backbone structure .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 2–12) at 25°C, 40°C, and 60°C for 1–4 weeks. Monitor degradation via HPLC-UV at 254 nm and compare retention times with fresh samples. For thermally sensitive amines, thermogravimetric analysis (TGA) identifies decomposition thresholds .
Advanced Research Questions
Q. What experimental strategies are effective for studying the interaction of this compound with neurotransmitter receptors?
- Methodological Answer : Use in vitro radioligand binding assays with purified receptor proteins (e.g., serotonin or dopamine receptors). Competitive displacement experiments with tritiated ligands (e.g., [³H]-ketanserin for 5-HT₂ receptors) quantify binding affinity (IC₅₀ values). Dose-response curves (0.1 nM–100 µM) and Schild analysis distinguish competitive vs. allosteric interactions .
Q. How can structural analogs of this compound be designed to enhance selectivity for enzyme targets?
- Methodological Answer : Modify the alkyl chain length or methyl substitution patterns to alter steric and electronic properties. For example:
- Replace one methyl group with a bulkier substituent (e.g., isopropyl) to probe active-site accessibility.
- Introduce electron-withdrawing groups (e.g., fluorine) to modulate amine basicity and hydrogen-bonding capacity.
- Computational docking (e.g., AutoDock Vina) predicts binding poses against target enzymes like monoamine oxidases .
Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer : Systematically evaluate variables such as:
- Assay conditions : Differences in buffer composition, ionic strength, or cell lines (e.g., HEK293 vs. CHO cells) may skew results.
- Compound purity : Validate samples via LC-MS (>95% purity) to exclude confounding effects from impurities.
- Pharmacokinetic factors : Assess metabolic stability in liver microsomes to clarify discrepancies between in vitro and in vivo efficacy .
Q. What strategies mitigate solvent interference in NMR analysis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
